molecular formula C20H21ClFN3O B6501471 2-chloro-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-6-fluorobenzamide CAS No. 1203067-69-9

2-chloro-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-6-fluorobenzamide

Cat. No. B6501471
CAS RN: 1203067-69-9
M. Wt: 373.8 g/mol
InChI Key: SBWLNEJCHBKYSE-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-6-fluorobenzamide, also known as 2-C-DMI-6-FBA, is a synthetic compound used in scientific research. It has a variety of applications, including as a drug target, inhibitor, and substrate. Its unique structure allows it to interact with a variety of proteins and enzymes, making it a valuable tool for understanding biological processes.

Scientific Research Applications

2-chloro-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-6-fluorobenzamideA has a variety of applications in scientific research. It has been used as a drug target, inhibitor, and substrate in studies of enzyme and protein function. It has also been used to study the structure and function of various proteins, such as kinases and proteases. Additionally, it has been used to study the effects of various drugs on biological systems.

Mechanism of Action

2-chloro-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-6-fluorobenzamideA acts as an inhibitor of various proteins and enzymes. It binds to the active site of the enzyme or protein, blocking its activity. This inhibition can be used to study the function of the enzyme or protein in question. Additionally, it can be used to study the effects of various drugs on biological systems.
Biochemical and Physiological Effects
2-chloro-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-6-fluorobenzamideA has been used to study the effects of various drugs on biological systems. It has been shown to inhibit the activity of various proteins and enzymes, including kinases and proteases. Additionally, it has been used to study the effects of various drugs on the activity of these proteins and enzymes.

Advantages and Limitations for Lab Experiments

2-chloro-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-6-fluorobenzamideA has several advantages in laboratory experiments. It is a synthetic compound, so it is easy to obtain and store. Additionally, its unique structure allows it to interact with a variety of proteins and enzymes, making it a valuable tool for understanding biological processes. However, it is important to note that it is not a natural compound, so its effects may not be representative of the effects of natural compounds.

Future Directions

The use of 2-chloro-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-6-fluorobenzamideA in scientific research has a number of potential future directions. It could be used to study the effects of various drugs on biological systems, as well as the structure and function of various proteins and enzymes. Additionally, it could be used to develop novel inhibitors and substrates for use in drug discovery. Finally, it could be used to study the effects of various environmental toxins on biological systems.

Synthesis Methods

2-chloro-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-6-fluorobenzamideA can be synthesized using a variety of methods. The most common method involves the reaction of a benzamide derivative with a chloroalkyl halide in the presence of a base. This reaction yields a chloroalkylated benzamide, which can then be further reacted with a fluorobenzamide to yield the desired product. Other synthesis methods include the reaction of a chloroalkyl halide with a fluorobenzamide, followed by a reaction with a dimethylamino indole.

properties

IUPAC Name

2-chloro-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN3O/c1-24(2)18(14-12-25(3)17-10-5-4-7-13(14)17)11-23-20(26)19-15(21)8-6-9-16(19)22/h4-10,12,18H,11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWLNEJCHBKYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=C(C=CC=C3Cl)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-6-fluorobenzamide

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